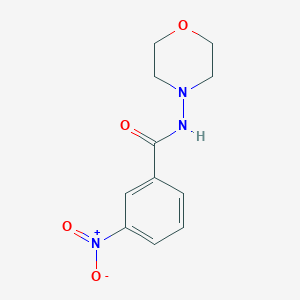
3-(methylthio)-N-(4-nitrobenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylthio)-N-(4-nitrobenzyl)aniline is a chemical compound that belongs to the group of anilines. It is a yellow crystalline powder with a molecular formula of C14H14N2O2S. This compound has gained significant attention in scientific research due to its various applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of 3-(methylthio)-N-(4-nitrobenzyl)aniline is not fully understood. However, studies have shown that the compound interacts with metal ions through coordination bonds. The nitro group in the compound acts as an electron-withdrawing group, which enhances the fluorescence intensity upon binding to metal ions. The methylthio group also plays a role in the binding of the compound to metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylthio)-N-(4-nitrobenzyl)aniline have not been extensively studied. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity towards cells. The compound has also been shown to be stable under physiological conditions, making it a suitable candidate for biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(methylthio)-N-(4-nitrobenzyl)aniline is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. Additionally, the compound is easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in aqueous environments.
Orientations Futures
There are several future directions for the research on 3-(methylthio)-N-(4-nitrobenzyl)aniline. One area of research could be the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, the compound could be used as a building block for the synthesis of new organic molecules with potential applications in the fields of medicine and materials science. Further studies could also be conducted to investigate the biochemical and physiological effects of this compound in more detail.
In conclusion, 3-(methylthio)-N-(4-nitrobenzyl)aniline is a valuable compound with various applications in scientific research. Its high selectivity and sensitivity towards metal ions make it a valuable tool for metal ion detection in biological and environmental samples. Further research on this compound could lead to the development of new fluorescent probes and organic molecules with potential applications in the fields of medicine and materials science.
Méthodes De Synthèse
The synthesis of 3-(methylthio)-N-(4-nitrobenzyl)aniline involves the reaction of 4-nitrobenzyl chloride with 3-(methylthio)aniline in the presence of a base such as sodium carbonate. The reaction takes place at room temperature and produces the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(methylthio)-N-(4-nitrobenzyl)aniline has several applications in scientific research. It is used as a fluorescent probe for the detection of metal ions such as copper and iron. The compound exhibits high selectivity and sensitivity towards these metal ions, making it a valuable tool for metal ion detection in biological and environmental samples. Additionally, this compound is used as a building block for the synthesis of various organic molecules, including dyes and pharmaceuticals.
Propriétés
IUPAC Name |
3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19-14-4-2-3-12(9-14)15-10-11-5-7-13(8-6-11)16(17)18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJSCMKJFCKOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462912 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)